molecular formula C12H22N2O2 B1412857 Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate CAS No. 1438241-27-0

Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate

Cat. No. B1412857
CAS RN: 1438241-27-0
M. Wt: 226.32 g/mol
InChI Key: TUBKTTUXJKGATN-UHFFFAOYSA-N
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Description

Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate is a synthetic compound . The IUPAC name of this compound is tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate .


Molecular Structure Analysis

The InChI code for Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-7-12(13)6-4-5-9(12)14/h9H,4-8,13H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate has a molecular weight of 226.32 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis Process and Intermediate Applications

Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate plays a significant role as an intermediate in pharmacological research. It's used in the synthesis of various pharmacologically important compounds. For instance, Bahekar et al. (2017) developed an efficient process for synthesizing a related compound, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, highlighting its importance in diverse pharmacological activities (Bahekar et al., 2017).

Molecular Structure and Characterization

The molecular structure of tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate and its derivatives is a key area of research. Moriguchi et al. (2014) synthesized a compound with a similar structure, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, and analyzed it using NMR spectroscopy and X-ray diffraction, indicating the compound's significance in structural chemistry (Moriguchi et al., 2014).

Development of Novel Synthetic Methods

The development of novel synthetic methods using tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate is a notable area of research. Herath and Cosford (2010) reported a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids, directly from related tert-butyl acetoacetates, demonstrating the compound's utility in innovative synthetic methodologies (Herath & Cosford, 2010).

Chemical Reactions and Derivatives

Research into chemical reactions involving tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate and its derivatives is significant. Nguyen et al. (2009) developed a regio-selective synthesis of a novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, utilizing the bulky tert-butyl moiety for selective substitutions, showing the versatility of this compound in chemical reactions (Nguyen et al., 2009).

Safety and Hazards

This compound is associated with several hazard statements including H315, H318, and H335 . These codes indicate that the compound can cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl 3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-7-12(13)6-4-5-9(12)14/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBKTTUXJKGATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101125175
Record name Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, 3a-aminohexahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate

CAS RN

1438241-27-0
Record name Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, 3a-aminohexahydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438241-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, 3a-aminohexahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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